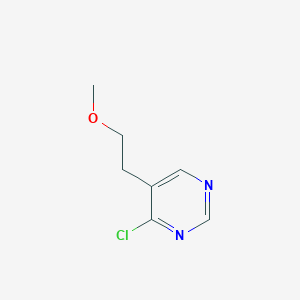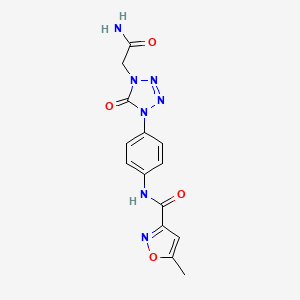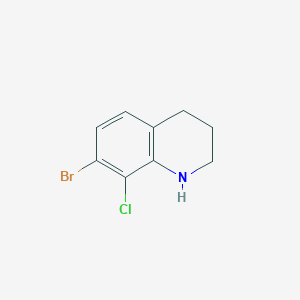
7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline is a chemical compound . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular weight of 7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline is 246.53 . The InChI code is1S/C9H9BrClN/c10-7-4-3-6-2-1-5-12-9 (6)8 (7)11/h3-4,12H,1-2,5H2 . Physical And Chemical Properties Analysis
The physical form of 7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline is a powder . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Quinoline Derivatives
7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline is involved in the efficient and selective synthesis of quinoline derivatives. A study detailed the bromination reaction of 1,2,3,4-tetrahydroquinoline, leading to the synthesis of synthetically valuable quinoline derivatives through one-pot synthesis, aromatization, and lithium–halogen exchange reactions. This process enables the preparation of several novel trisubstituted quinoline derivatives, demonstrating the compound's utility in the synthesis of complex quinoline structures (A. Şahin, O. Çakmak, I. Demirtaş, Salih Ökten, A. Tutar, 2008).
Photochemical and Photolabile Properties
The photochemistry of 8-bromo-7-hydroxyquinoline, a derivative of 7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline, was explored for its potential as a photolabile protecting group for carboxylic acids. Its high single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, compared to other photolabile groups, make it a candidate for use in vivo. This suggests applications in controlled release and photo-triggered biochemical reactions (O. Fedoryak, Timothy M. Dore, 2002).
Antimalarial Activity
Research on the structure-function relationships in aminoquinolines highlighted the essential role of the 7-chloro group in 4-aminoquinoline derivatives for their antimalarial activity. This finding underscores the potential of 7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline and related compounds in the development of new antimalarial drugs. The study proposes that the specific structure of these compounds allows for complexing with ferriprotoporphyrin IX, inhibiting its detoxification and thus exhibiting antimalarial properties (T. Egan, R. Hunter, C. Kaschula, H. Marques, and Ashley Misplon, J. C. Walden, 2000).
Synthesis of Photolabile Groups with Multiphoton Sensitivity
The synthesis and photochemical properties of 8-bromo-7-hydroxyquinoline (BHQ) indicate its utility as a new photolabile protecting group for carboxylic acids. BHQ demonstrates greater single-photon quantum efficiency and adequate sensitivity to multiphoton-induced photolysis for in vivo use, compared to other photolabile groups. This highlights its potential in the synthesis of compounds for biological and medical applications, where controlled release through photolysis can be utilized (O. Fedoryak, Timothy M. Dore, 2002).
Resonance Raman Characterization in Aqueous Solutions
A study on 8-bromo-7-hydroxyquinoline caged acetate, a derivative, used absorption and resonance Raman spectroscopic methods to characterize different forms of the compound in aqueous solutions. This research provides insights into the behavior of such compounds in biological environments, contributing to our understanding of their potential applications in photochemistry and pharmacology (H. An, Chensheng Ma, Jameil L Nganga, Yue Zhu, Timothy M. Dore, D. Phillips, 2009).
Safety and Hazards
The safety information for 7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline is available in its Material Safety Data Sheet (MSDS) . It is recommended to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment, including suitable gloves and eye protection, is advised .
Wirkmechanismus
Target of Action
The primary targets of 7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline are currently unknown . This compound is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities.
Pharmacokinetics
Its solubility is unknown, but it is recommended to be stored under inert gas at 2–8 °C , suggesting that it may be sensitive to oxidation.
Action Environment
It is known that the compound should be stored under inert gas at 2–8 °c , suggesting that it may be sensitive to environmental conditions such as temperature and oxygen levels.
Eigenschaften
IUPAC Name |
7-bromo-8-chloro-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4,12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYIIBGAKKKZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C(C=C2)Br)Cl)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Fluoro-3-nitrophenyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]cyanamide](/img/structure/B2775467.png)
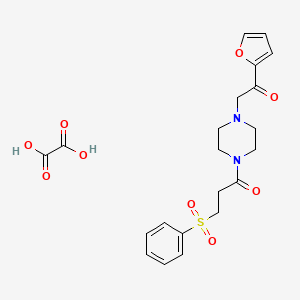
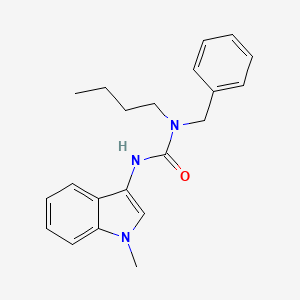
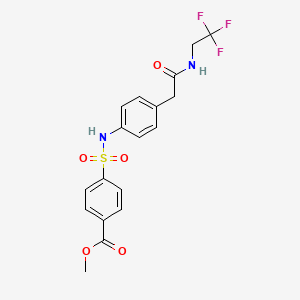
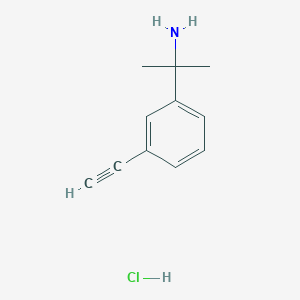

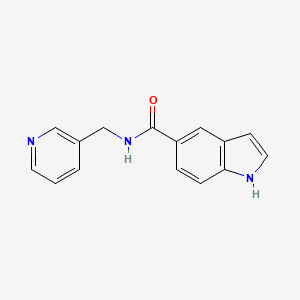
![N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethyl]-N-methylprop-2-enamide](/img/structure/B2775482.png)
![2-Amino-6-ethyl-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2775484.png)
